molecular formula C5H10O3<br>CH3COOCH2CH2OCH3<br>C5H10O3 B086879 2-Methoxyethyl acetate CAS No. 110-49-6

2-Methoxyethyl acetate

Cat. No.: B086879
CAS No.: 110-49-6
M. Wt: 118.13 g/mol
InChI Key: XLLIQLLCWZCATF-UHFFFAOYSA-N
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Description

2-Methoxyethyl acetate is a colorless liquid with a mild, ether-like odor. It is commonly used as a solvent in various industrial applications due to its excellent solubility properties. The compound has the chemical formula CH₃COOCH₂CH₂OCH₃ and a molecular weight of 118.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl acetate can be synthesized through the esterification of 2-methoxyethanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous esterification of 2-methoxyethanol with acetic acid under controlled temperature and pressure conditions. The reaction mixture is then distilled to separate the desired ester from other by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

2-Methoxyethyl acetate is widely used in scientific research and industrial applications, including:

Comparison with Similar Compounds

  • Ethylene glycol monomethyl ether acetate
  • Ethylene glycol monoethyl ether acetate
  • Propylene glycol monomethyl ether acetate

Comparison: 2-Methoxyethyl acetate is unique due to its specific balance of solubility and volatility, making it particularly effective in applications requiring a solvent that can dissolve a wide range of substances while evaporating at a controlled rate. Compared to similar compounds, it offers a distinct combination of properties that make it suitable for specialized industrial and research applications .

Properties

IUPAC Name

2-methoxyethyl acetate
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InChI

InChI=1S/C5H10O3/c1-5(6)8-4-3-7-2/h3-4H2,1-2H3
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InChI Key

XLLIQLLCWZCATF-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC
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Molecular Formula

C5H10O3, Array
Record name ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE
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Related CAS

35126-86-4
Record name Polyethylene glycol monomethyl ether acetate
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DSSTOX Substance ID

DTXSID2025553
Record name 2-Methoxyethyl acetate
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Molecular Weight

118.13 g/mol
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Physical Description

Ethylene glycol monomethyl ether acetate appears as a clear colorless liquid with a pleasant odor. Flash point of 135 °F. Denser than water and soluble in water. Vapors are heavier than air., Colorless liquid with a pleasant odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor.
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Boiling Point

293 °F at 760 mmHg (NTP, 1992), 145 °C, 293 °F
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Flash Point

111 °F (NTP, 1992), 111 °F, 45 °C (120 °F) (CLOSED CUP), 55.6 °C (Open cup), 45 °C c.c., 120 °F
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Record name 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Hildebrand solubility parameter(delta) = 18.8 MPa; Coefficient of expansion = 0.00110 °C-1 at 20 °C, Miscible with most organic solvents, oils, Very soluble in water, ethyl ether, and ethanol; soluble in carbon tetrachloride., Infinitely soluble in water at 25 °C; water infinitely soluble in methyl cellosolve acetate at 25 °C, Solubility in water: miscible, Miscible
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Density

1.006 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0074 g/cu cm at 19 °C, Bulk density: 8.4 lb/gal at 20 °C, Relative density (water = 1): 1.01, 1.006, 1.01
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Vapor Density

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.1, 4.07
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Vapor Pressure

2 mmHg at 68 °F (NTP, 1992), 7.0 [mmHg], Vapor pressure = 2 torr at 20 °C, 7.0 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.27, 5 mmHg, 2 mmHg
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Color/Form

Colorless liquid

CAS No.

110-49-6
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Record name METHOXYETHANOL ACETATE
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Record name 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE)
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Melting Point

-85 °F (NTP, 1992), -65.1 °C, -65 °C, -85 °F
Record name ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methoxyethyl acetate?

A1: this compound has the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol.

Q2: Are there studies on the thermal conductivity of this compound?

A: Yes, research has investigated the thermal conductivity of liquid this compound across temperatures ranging from 233 K to 373 K and pressures up to 20 MPa using a transient hot-wire technique. []

Q3: How does the density of this compound change with temperature and pressure?

A: Studies using a high-pressure vibrating-tube densimeter have measured the density of this compound at temperatures from 283.15 K to 363.15 K and pressures up to 100 MPa. The data was then fitted to a Tait-type equation for accurate representation. []

Q4: Can this compound be used as a solvent in lithium-ion batteries?

A: Research suggests that this compound can be a potential solvent component in lithium-ion battery electrolytes, contributing to favorable power characteristics over a wide temperature range. []

Q5: How does this compound perform as a solvent for sulfuryl fluoride?

A: Studies show that this compound can dissolve sulfuryl fluoride, with solubility increasing with pressure and decreasing with temperature. This dissolution process is physical and highlights the potential of this compound in sulfuryl fluoride removal applications. []

Q6: Is this compound compatible with photoresist formulations?

A: Yes, this compound has been identified as a potential substitute for other solvents in photoresist compositions, offering improved resistance to post-exposure delay and enabling fine pattern formation. []

Q7: Can this compound be used to synthesize other compounds?

A: this compound can be used in the synthesis of cilnidipine, a dihydropyridine calcium antagonist. The reaction involves 2-(3-nitrobenzyl) acetoacetic acid this compound and beta-amino crotonic acid cinnamic ester in an alcohol solvent. []

Q8: What is the role of this compound in polymer chemistry?

A: this compound has been explored as a solvent in base-assisted living cationic polymerization for synthesizing triblock and pentablock terpolymers. These polymers have potential applications in various fields due to their unique properties. []

Q9: What safety precautions should be taken when handling this compound?

A: Appropriate personal protective equipment, including gloves and respirators, should be used when handling this compound. Proper ventilation is crucial to minimize inhalation exposure. [, ]

Q10: How does the immunosuppressive activity of this compound compare to related compounds?

A: Studies in rats show that this compound is immunosuppressive, similar in potency to 2-Methoxyethanol and its metabolite 2-Methoxyacetic acid. This immunosuppression appears to be dependent on oxidative metabolism via alcohol dehydrogenase. []

Q11: What are the environmental concerns associated with this compound?

A11: While specific ecotoxicological data may be limited, responsible waste management practices are essential to minimize the potential environmental impact of this compound.

Q12: Has this compound been investigated for carbon capture applications?

A: Yes, this compound has been assessed for its CO2 absorption capacity at 298.15 K. While it exhibits lower solvent strength than acetone or methyl acetate, it shows promise for CO2 capture due to its favorable interactions with CO2. []

Q13: Are there alternative solvents to this compound in microlithography?

A: Research suggests that 1-methoxy-2 propanol acetate (PMAC) and ethyl 3-ethoxy propionate (EEP) can potentially replace this compound in microlithography applications, offering comparable performance with potentially lower health hazards. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.